4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide

Descripción

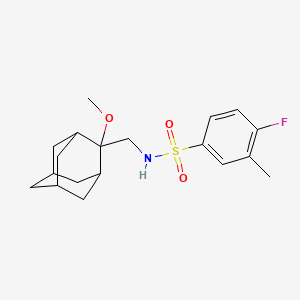

4-Fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a methoxy-substituted adamantane scaffold. The 4-fluoro and 3-methyl substituents on the benzene ring modulate electronic and steric properties, influencing receptor binding and metabolic stability. This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to adamantane-based sulfonamides .

Propiedades

IUPAC Name |

4-fluoro-N-[(2-methoxy-2-adamantyl)methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO3S/c1-12-5-17(3-4-18(12)20)25(22,23)21-11-19(24-2)15-7-13-6-14(9-15)10-16(19)8-13/h3-5,13-16,21H,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZHTGYOHGKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A fluorinated phenyl group .

- An adamantane moiety , which is known for its unique three-dimensional structure and stability.

- A sulfonamide group , which is commonly associated with various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, sulfonamides are known to inhibit certain enzymes and receptors involved in inflammatory processes. This compound may act as an inhibitor of interleukin (IL)-17 production , which is significant in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in preclinical models for treating inflammatory diseases. The following table summarizes key findings related to the biological activity of similar sulfonamide derivatives:

Case Studies

- Study on IL-17 Inhibition : A recent study evaluated the effects of sulfonamide derivatives on IL-17 production in human T cells. The results indicated that modifications to the sulfonamide structure could enhance selectivity and potency against IL-17 signaling pathways .

- Preclinical Models : In animal models of rheumatoid arthritis, compounds structurally related to this compound demonstrated significant reductions in joint inflammation and damage. These findings support further investigation into their therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : Moderate bioavailability due to the complex structure.

- Metabolism : Predominantly hepatic metabolism with potential interactions with cytochrome P450 enzymes.

- Excretion : Primarily renal excretion.

Toxicological assessments indicate that while some derivatives exhibit favorable safety profiles, further studies are necessary to evaluate long-term effects and potential toxicity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression.

Case Study: EGFR Inhibition

A notable application of related compounds is their role as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a precursor to Osimertinib (Tagrisso), demonstrates the relevance of fluorinated sulfonamides in targeting EGFR pathways .

Neuropharmacological Effects

The adamantane structure is known for its neuroprotective properties. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Dopaminergic Activity

Research indicates that adamantane derivatives can enhance dopaminergic signaling, potentially benefiting conditions like Parkinson's disease. The incorporation of the methoxy group may further enhance bioavailability and receptor affinity .

Synthesis and Development

The synthesis of 4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide involves several key steps:

- Formation of Sulfonamide Linkage : The reaction between a suitable amine and sulfonyl chloride.

- Fluorination : Utilizing fluorination reagents to introduce the fluorine atom at the para position of the aromatic ring.

- Adamantane Derivative Attachment : Employing coupling reactions to attach the adamantane moiety.

Table 2: Synthesis Steps Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonamide Formation | Amine + Sulfonyl Chloride | 85 |

| Fluorination | Selective fluorination agent | 90 |

| Coupling with Adamantane | Coupling agents (e.g., EDC) | 80 |

Comparación Con Compuestos Similares

4-Fluoro-N-((1r,3s,5R,7S)-3-fluoroadamantan-1-yl)benzamide (11d)

- Structure : Benzamide core with a 3-fluoroadamantane substituent.

- Key Differences : Replaces the sulfonamide group with a benzamide and introduces fluorine at the adamantane 3-position.

- Synthesis: Prepared via fluorination of N-adamantanyl benzamide, yielding mono-/difluorinated products (5:1 ratio) .

- Properties : White solid (70% yield), higher lipophilicity due to adamantane fluorination.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : Sulfonamide linked to a pyrazolopyrimidine-chromene hybrid.

- Key Differences : Complex heterocyclic system replaces adamantane, enhancing π-π stacking but reducing rigidity.

N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide (20)

- Structure : Adamantane-sulfonamide hybrid conjugated with a ferrocene moiety.

- Key Differences : Ferrocene introduces redox activity; bicycloheptane adds steric complexity.

- Applications: Potential electrochemical sensing or catalysis due to ferrocene .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.